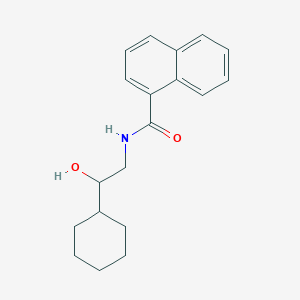

N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide

Description

N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a cyclohexylhydroxyethyl substituent appended to the naphthalene carboxamide core.

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c21-18(15-8-2-1-3-9-15)13-20-19(22)17-12-6-10-14-7-4-5-11-16(14)17/h4-7,10-12,15,18,21H,1-3,8-9,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEDAFLPQZWZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide typically involves the reaction of 1-naphthoic acid with 2-cyclohexyl-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

Reduction: The compound can be reduced at the amide group to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

Reduction: Formation of cyclohexyl amines.

Substitution: Formation of halogenated or nitrated naphthamide derivatives.

Scientific Research Applications

Chemistry: N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthalene ring can engage in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide to key analogs based on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Cyclohexyl vs. Aromatic Substituents : Cyclohexyl-containing analogs (e.g., compound 2h) exhibit higher melting points compared to halogenated derivatives (e.g., 2,4-dichlorophenyl), likely due to enhanced molecular symmetry and van der Waals interactions .

- Synthetic Accessibility : Iodophenyl-substituted naphthamides (e.g., 9e) show lower yields (42%) compared to dichlorophenyl derivatives (30–75%), possibly due to steric hindrance during coupling reactions .

Key Observations :

- Cholinesterase Inhibition : Dichlorophenyl and hydroxyphenyl analogs exhibit strong AChE/BChE inhibition, suggesting that electron-withdrawing groups enhance target engagement . The cyclohexyl group in the query compound may similarly improve CNS penetration, as seen in nitrosourea derivatives .

- Structural Flexibility : Hydroxyethyl and hydroxamic acid moieties (e.g., 2h) enable hydrogen bonding with enzymes, a feature absent in halogenated analogs .

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene ring system, which contributes to its unique electronic properties. The hydroxyethyl group enhances its solubility and potential for hydrogen bonding with biological targets. This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, allowing for further functionalization in synthetic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthalene moiety can engage in π-π interactions, enhancing binding affinity and specificity . This interaction may modulate the activity of various biological pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to naphthamides have demonstrated IC50 values ranging from 3 to 20 µM against different cancer types, suggesting that this compound may possess comparable efficacy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Similar naphthamide derivatives have shown activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 40 to 50 µg/mL. This suggests that this compound could be effective against certain bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human leukemia cell lines. The results indicated a significant reduction in cell viability at concentrations around 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates, confirming the compound's potential as an anticancer agent.

Case Study 2: Antibacterial Effects

Another investigation focused on the antibacterial activity of this compound against Pseudomonas aeruginosa. The study found that this compound inhibited bacterial growth effectively, with an inhibition zone diameter comparable to standard antibiotics such as ceftriaxone .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|---|

| This compound | Naphthamide | 3 - 20 µM | 40 - 50 µg/mL |

| N-(2-cyclohexyl-2-hydroxyethyl)benzamide | Benzamide | 5 - 25 µM | 50 - 60 µg/mL |

| N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide | Thiophene derivative | 4 - 18 µM | 30 - 45 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.